7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one
Overview
Description
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one is an organic compound with the molecular formula C7H6Cl2O. It is a bicyclic compound featuring a seven-membered ring with two chlorine atoms attached at the 7th position and a ketone group at the 6th position. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one can be synthesized through the reaction of cyclopentadiene with dichloroketene. The dichloroketene is typically generated from dichloroacetyl chloride and a tertiary amine. The reaction is carried out by adding a mixture of cyclopentadiene and a tertiary amine to a mixture of an inert solvent and dichloroacetaldehyde at a temperature range of 20 to 120°C .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including:
Ring-opening reactions: The addition of methoxide and hydroxide ions, ammonia, and hydrazine leads to ring-opening, forming dichloromethylcyclopentenecarboxylic acid derivatives.
Substitution reactions: The compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Methoxide ion: Used in ring-opening reactions to form methyl benzoate.
Hydroxide ion, ammonia, and hydrazine: Used in ring-opening reactions to form various carboxylic acid derivatives.
Major Products
Methyl benzoate: Formed from the reaction with methoxide ion.
Dichloromethylcyclopentenecarboxylic acid derivatives: Formed from ring-opening reactions with hydroxide ion, ammonia, and hydrazine.
Scientific Research Applications
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Pesticide synthesis: Used as a precursor in the production of certain pesticides.
Pharmaceutical research: Investigated for its potential use in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one involves its reactivity towards nucleophiles, leading to ring-opening and substitution reactions. The molecular targets include various nucleophiles such as methoxide, hydroxide, and ammonia, which attack the electrophilic carbon atoms in the compound, resulting in the formation of new products .
Comparison with Similar Compounds
Similar Compounds
7,7-Dichlorobicyclo[3.2.0]heptan-6-one: Similar structure but lacks the double bond at the 2-position.
Bicyclo[3.2.0]hept-2-en-6-one: Similar structure but without the chlorine atoms.
Uniqueness
7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one is unique due to the presence of both chlorine atoms and the ketone group, which confer distinct reactivity patterns compared to its analogs. This makes it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4(5)6(7)10/h1,3-5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPBARAOHIDZPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)C2(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967579 | |
Record name | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5307-99-3 | |
Record name | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5307-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,7-Dichlorobicyclo(3.2.0)hept-2-en-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005307993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5307-99-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116987 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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